molecular formula C20H26N4O3 B2564752 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-methoxyphenyl)acetamide CAS No. 1226458-23-6

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-methoxyphenyl)acetamide

Cat. No. B2564752
CAS RN: 1226458-23-6
M. Wt: 370.453
InChI Key: XRGBFRDNIBPRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(3-methoxyphenyl)acetamide, commonly known as Azepan-1-yl, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is known to possess a wide range of biological activities.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Metabolic Pathways and Carcinogenicity : Chloroacetamide herbicides such as acetochlor and alachlor have been studied for their metabolic pathways in rats and humans, focusing on their carcinogenic potential. These compounds are metabolized into specific intermediates like CDEPA and CMEPA, leading to bioactivation and the formation of carcinogenic dialkylbenzoquinone imine. The study highlights differences in the metabolism of these compounds between rat and human liver microsomes, suggesting a complex metabolic activation pathway involved in their carcinogenicity (Coleman et al., 2000).

Cytochrome P450 Isoforms in Human Metabolism : The research identifies CYP3A4 and CYP2B6 as key cytochrome P450 isoforms responsible for the human metabolism of chloroacetamide herbicides. This discovery is crucial for understanding the specific pathways through which these compounds are processed in the human body, potentially leading to their carcinogenic effects (Coleman et al., 2000).

Synthesis and Antimicrobial Activity

New Pyrimidinone and Oxazinone Derivatives : A study on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material has shown promising antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, showing comparable activity to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Azo Dyes Derived from 4,6-Dihydroxypyrimidine : Another study focused on the synthesis of new azo dyes from 4,6-dihydroxypyrimidine, which were evaluated for their antimicrobial activity. These dyes, showing varied antimicrobial efficacy, could have potential applications in medical textiles and as antiseptic agents (Yazdanbakhsh et al., 2012).

Synthesis and Antibacterial Activities of 2-Oxaisocephems

Antibacterial Properties of 2-Oxaisocephems : Research into 2-oxaisocephems has revealed potent antibacterial activities against gram-positive bacteria, including drug-resistant strains such as MRSA and Enterococcus faecalis. These findings could contribute to the development of new antibacterial agents to combat resistant bacterial infections (Tsubouchi et al., 1994).

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-15-12-19(23-20(21-15)24-10-5-3-4-6-11-24)27-14-18(25)22-16-8-7-9-17(13-16)26-2/h7-9,12-13H,3-6,10-11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGBFRDNIBPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide

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